Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide
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Overview
Description
Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by a benzene ring fused to a thiophene ring, with an amine group at the 6th position, a methyl group at the 2nd position, and a 1,1-dioxide functional group. The unique structure of this compound makes it an important intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral ferrocenyl phosphine ligands has been shown to enhance the efficiency and selectivity of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., Rhodium complexes), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions include chiral 2,3-dihydro-benzo[b]thiophene derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide has significant applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a TACE inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of pro-TNF-α to its active form. This inhibition can reduce inflammation and has potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- 2,3-dihydro-benzo[b]thiophene 1,1-dioxide
- 2,3-dihydroraloxifene
- NSC-380292
Uniqueness
Benzo[b]thiophen-6-amine, 2,3-dihydro-2-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high enantioselectivity and efficiency in catalytic reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61211-49-2 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-amine |
InChI |
InChI=1S/C9H11NO2S/c1-6-4-7-2-3-8(10)5-9(7)13(6,11)12/h2-3,5-6H,4,10H2,1H3 |
InChI Key |
SCOFGYOLDJCTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1(=O)=O)C=C(C=C2)N |
Origin of Product |
United States |
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